N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a chlorofluorophenyl group, a hydroxypropylpyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chlorofluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 3-chloro-4-fluorophenyl intermediate.
Synthesis of the Hydroxypropylpyrimidinyl Intermediate: This step involves the alkylation of a pyrimidine ring with a propyl group, followed by hydroxylation to introduce the hydroxy group.
Coupling Reaction: The final step involves the coupling of the chlorofluorophenyl intermediate with the hydroxypropylpyrimidinyl intermediate through a sulfanylacetamide linkage. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The sulfanylacetamide moiety can engage in coupling reactions with various electrophiles to form new carbon-sulfur or carbon-nitrogen bonds.
Scientific Research Applications
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with similar compounds, such as:
N-(4-CHLOROPHENYL)-3-FLUOROBENZAMIDE: This compound shares the chlorofluorophenyl group but lacks the hydroxypropylpyrimidinyl and sulfanylacetamide moieties.
4-HYDROXY-6-PROPYL-2-PYRIMIDINYL DERIVATIVES: These compounds share the hydroxypropylpyrimidinyl group but differ in the other functional groups attached to the pyrimidine ring.
Properties
Molecular Formula |
C15H15ClFN3O2S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15ClFN3O2S/c1-2-3-9-7-13(21)20-15(19-9)23-8-14(22)18-10-4-5-12(17)11(16)6-10/h4-7H,2-3,8H2,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
QFSNUVIPSIPWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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